molecular formula C7H16N2OS2 B2460025 1,3-bis[2-(methylsulfanyl)ethyl]urea CAS No. 96551-32-5

1,3-bis[2-(methylsulfanyl)ethyl]urea

Cat. No.: B2460025
CAS No.: 96551-32-5
M. Wt: 208.34
InChI Key: QDSHCZJLTWLUDV-UHFFFAOYSA-N
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Description

1,3-bis[2-(methylsulfanyl)ethyl]urea is a useful research compound. Its molecular formula is C7H16N2OS2 and its molecular weight is 208.34. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-methylsulfanylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS2/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHCZJLTWLUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)NCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96551-32-5
Record name 1,3-bis[2-(methylsulfanyl)ethyl]urea
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Advanced Synthetic Methodologies for 1,3 Bis 2 Methylsulfanyl Ethyl Urea and Its Structural Analogs

Strategic Design of Precursors and Reaction Pathways

The efficient synthesis of 1,3-bis[2-(methylsulfanyl)ethyl]urea hinges on the selection of appropriate starting materials and reaction pathways that favor the formation of the symmetrical urea (B33335) linkage. The primary precursor for this target molecule is 2-(methylsulfanyl)ethan-1-amine. Methodologies are designed to controllably link two molecules of this amine via a carbonyl group.

Isocyanate-Amine Condensation Approaches

The reaction between an isocyanate and an amine is a classic and highly efficient method for forming a urea bond. researchgate.net For a symmetrical urea like this compound, this can be approached in two primary ways:

Reaction of an amine with its corresponding isocyanate: This would involve the synthesis of 2-(methylsulfanyl)ethyl isocyanate and its subsequent reaction with 2-(methylsulfanyl)ethan-1-amine.

Reaction of an amine with a phosgene (B1210022) equivalent: This is a more common and direct route for symmetrical ureas. The amine, 2-(methylsulfanyl)ethan-1-amine, is treated with a carbonyl source that can react with two equivalents of the amine. Phosgene (COCl₂) is the traditional reagent, but its extreme toxicity has led to the widespread adoption of safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI).

The general reaction involves the nucleophilic attack of the amine on the carbonyl source. With phosgene or triphosgene, an intermediate isocyanoyl chloride or chloroformate is formed, which then reacts with a second molecule of the amine. CDI offers a milder alternative where an imidazolide (B1226674) intermediate is formed. uva.nl

Carbonyl SourceDescriptionAdvantagesDisadvantages
**Phosgene (COCl₂) **A highly reactive gas.High reactivity and efficiency.Extremely toxic and corrosive.
Triphosgene A stable, crystalline solid that acts as a phosgene equivalent.Safer to handle than phosgene.Decomposes to phosgene in situ; still hazardous.
Carbonyldiimidazole (CDI) A crystalline solid used for carbonyl transfer reactions.Mild reaction conditions; avoids highly toxic reagents.Order of addition can be critical to avoid side products.
S,S-Dimethyl dithiocarbonate A phosgene substitute used for carbonylation of aliphatic amines in water.Can be used in aqueous media.May require specific conditions for optimal yield. organic-chemistry.org

Role of Protected Amines in Urea Synthesis

Protecting group strategies are pivotal in urea synthesis, particularly for creating unsymmetrical ureas, but they also offer controlled pathways for symmetrical analogs. organic-chemistry.org Carbamates, such as those formed with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, are stable, protected forms of amines. These protected amines can be activated to generate isocyanates in situ.

A notable one-pot method involves the conversion of a Boc-protected amine, such as Boc-NH-CH₂CH₂SCH₃, into the corresponding urea. nih.govacs.org In this process, the Boc-amine is treated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.govresearchgate.net This combination facilitates the elimination of the Boc group and dehydration to form the highly reactive 2-(methylsulfanyl)ethyl isocyanate intermediate. This intermediate is then immediately trapped by a nucleophilic amine present in the reaction mixture to yield the final urea product. researchgate.net This approach avoids the need to isolate the often-sensitive isocyanate intermediate. organic-chemistry.org

Protecting GroupAbbreviationCleavage ConditionsKey Features
tert-Butoxycarbonyl BocAcidic conditions (e.g., TFA) or specific activation.Widely used; stable to many reaction conditions.
Benzyloxycarbonyl CbzHydrogenolysis (e.g., H₂/Pd-C).Orthogonal to acid-labile groups like Boc.
Allyloxycarbonyl AllocPd(0) catalysis.Offers specific deprotection conditions.
Trichloroethoxycarbonyl TrocReductive cleavage (e.g., Zn/acetic acid).Useful when other groups are sensitive to acid or hydrogenolysis.

One-Pot Multicomponent Reactions in Urea Formation

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized for their atom economy, reduced waste, and simplified procedures.

Several MCRs can be adapted for the synthesis of this compound:

Staudinger–Aza-Wittig Reaction: This sequence can be performed in one pot. It begins with the conversion of an alkyl halide (e.g., 2-bromo-1-(methylsulfanyl)ethane) to an azide (B81097). The azide then undergoes a Staudinger reaction with a phosphine (B1218219) (e.g., polymer-bound diphenylphosphine) to form an iminophosphorane. beilstein-journals.org This intermediate reacts with carbon dioxide in an aza-Wittig type reaction to generate the isocyanate in situ. beilstein-journals.org Subsequent addition of the primary amine (2-(methylsulfanyl)ethan-1-amine) yields the symmetrical urea. beilstein-journals.org

Catalytic Carbonylation of Amines: Palladium-catalyzed carbonylation of amines in the presence of an oxidant and carbon monoxide (CO) provides a direct route to ureas. organic-chemistry.org This method leverages CO as the carbonyl source, forming the urea linkage directly between two amine molecules.

Amine Reaction with Urea: Symmetrical N,N'-disubstituted ureas can be synthesized by heating a primary amine with urea itself at elevated temperatures (e.g., 80-90°C). nih.gov This reaction proceeds through the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (B1221849). rsc.org The highly reactive isocyanic acid is then trapped by the primary amine in the mixture to form the desired substituted urea. nih.gov This method is attractive due to the low cost and non-toxic nature of urea as a starting material. nih.gov

Mechanistic Investigations of Urea Bond Formation

Understanding the underlying mechanisms of urea bond formation is critical for optimizing reaction conditions and predicting outcomes. The key transformation is the formation of two new C-N bonds around a central carbonyl carbon.

Nucleophilic Acyl Substitution Mechanisms

The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. The electrophilicity of the isocyanate carbon is enhanced by the adjacent electron-withdrawing nitrogen and oxygen atoms. nih.gov

Formation of a Zwitterionic Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid proton transfer occurs, typically from the newly bonded, positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by the solvent or other amine molecules acting as a proton shuttle.

Tautomerization: The resulting intermediate is an unstable carbamic acid derivative which quickly tautomerizes to the stable urea product.

This mechanism is generally accepted for the reaction of amines with isocyanates, which can be pre-formed or generated in situ through methods like the Curtius, Hofmann, or Lossen rearrangements. organic-chemistry.orgnih.govorganic-chemistry.org

Cyclocondensation Pathways Leading to Urea and Thiourea (B124793) Derivatives

Cyclocondensation reactions are processes where two or more functional groups within one or more molecules react to form a ring, often with the elimination of a small molecule like water or HCl. While this compound is an acyclic molecule, the principles of urea formation are central to the synthesis of many heterocyclic compounds.

Formation of Cyclic Ureas: Diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, react with phosgene or its equivalents (e.g., CDI) to form cyclic ureas like ethyleneurea and propyleneurea, respectively. nih.gov The mechanism follows a stepwise nucleophilic substitution, where each amino group reacts with the carbonyl source to close the ring.

Biginelli Reaction: This is a well-known multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, which contain a cyclic urea moiety. lew.ro The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. The mechanism is believed to involve the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration. lew.ro

Synthesis of Fused Heterocycles: Urea and thiourea derivatives are often used as building blocks for more complex heterocyclic systems. For instance, N-(benzothiazol-2-yl)ureas can be synthesized from 2-aminobenzothiazole (B30445) and an appropriate isocyanate. nih.govmdpi.com These structures can then undergo further cyclization or functionalization reactions. Similarly, thioureas can be used in Hantzsch-type reactions with α-haloketones to synthesize aminothiazole rings. nih.gov

Reaction NameReactantsProduct Type
Diamine Phosgenation Diamine + Phosgene/CDICyclic Urea
Biginelli Reaction Aldehyde + β-Ketoester + UreaDihydropyrimidinone
Hantzsch Thiazole Synthesis α-Haloketone + ThioureaAminothiazole
Benzothiazole Functionalization 2-Aminobenzothiazole + IsocyanateN-(Benzothiazol-2-yl)urea

Modern Catalytic and Non-Conventional Synthetic Techniques

The synthesis of ureas, a cornerstone in medicinal chemistry and materials science, has evolved significantly from classical methods that often require harsh conditions and hazardous reagents like phosgene. thieme-connect.comrsc.org Modern synthetic strategies increasingly focus on efficiency, safety, and sustainability, leading to the development of advanced catalytic systems and the use of non-conventional energy sources such as microwave irradiation and ultrasound. rsc.orgnih.gov These techniques offer substantial improvements, including accelerated reaction rates, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. bohrium.comnumberanalytics.com

Catalytic Approaches in Urea Synthesis

Catalysis is pivotal in modern organic synthesis, and the preparation of urea derivatives has greatly benefited from innovative catalytic methods. These approaches range from metal-catalyzed carbonylations to electrocatalytic processes, offering greener and more efficient alternatives to traditional syntheses.

One of the prominent catalytic strategies is the direct oxidative carbonylation of amines. acs.org For instance, a general synthesis for symmetrically and trisubstituted ureas has been developed using a palladium iodide (PdI₂) catalyst with an excess of potassium iodide (KI). This reaction proceeds efficiently at 90–100 °C under a 20 atm mixture of carbon monoxide and air. acs.org This method has been successfully applied to synthesize pharmacologically active ureas, demonstrating its utility. acs.org

Electrocatalysis has also emerged as a promising green approach for urea synthesis under mild conditions, circumventing the energy-intensive Haber-Bosch process for ammonia production. rsc.orgnih.gov This technique involves the C-N coupling of carbon dioxide (CO₂) with various nitrogenous molecules. rsc.orgresearchgate.net Researchers have explored various catalyst designs to improve synthetic efficiency. For example, a Pd₁Cu₁/TiO₂-400 catalyst achieved a urea production rate with a Faradaic efficiency of 8.92% at -0.4 V vs. RHE. rsc.org While still under development for industrial scale-up, electrocatalytic methods represent a significant step towards sustainable chemical production. nih.gov

Other catalytic systems investigated for urea synthesis include metal oxides like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂), as well as zeolites, which offer high surface area and tunable acidity to enhance reaction rates and selectivity. numberanalytics.com Supported catalysts on materials such as alumina (B75360) or silica (B1680970) have also been used to improve catalyst dispersion and stability. numberanalytics.com

Catalyst SystemReactantsConditionsProduct TypeKey Advantages
PdI₂ / KIPrimary or Primary/Secondary Amines, CO, Air90–100 °C, 20 atmSymmetrically/Trisubstituted UreasHigh catalytic efficiency
Pd₁Cu₁/TiO₂-400N₂ and CO₂-0.4 V vs. RHEUreaAmbient conditions, Green approach
Metal Oxides (e.g., TiO₂)Ammonia, CO₂High Temperature and PressureUreaHigh activity and stability
ZeolitesAmmonia, CO₂High Temperature and PressureUreaEnhanced rate and selectivity

Microwave and Ultrasound Assisted Syntheses of Urea Derivatives

Non-conventional energy sources have revolutionized the synthesis of urea derivatives by dramatically reducing reaction times and often improving yields. Microwave (MW) and ultrasound (US) irradiation are at the forefront of these "enabling chemical technologies." nih.gov

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. researchgate.net This technique has been extensively applied to urea synthesis, often under solvent-free conditions or in green solvents like water. thieme-connect.combohrium.comresearchgate.net

An exemplary green microwave-assisted method involves the reaction of primary aliphatic or aromatic amines with propylene (B89431) carbonate, an environmentally benign carbonylating agent, in the presence of an organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). bohrium.com This approach provides ureas in good yields with high selectivity in just a few minutes, fulfilling several principles of green chemistry. bohrium.com Another rapid procedure describes the reaction between potassium cyanate (B1221674) and various amines in water under microwave irradiation at 80 °C, yielding N-monosubstituted ureas in high purity. thieme-connect.comnih.gov Compared to classical methods requiring 6 to 24 hours, this microwave-assisted synthesis is significantly faster. thieme-connect.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. numberanalytics.com This phenomenon enhances mass transfer and accelerates reaction rates, allowing many organic reactions to proceed under milder conditions with shorter durations and higher yields. numberanalytics.comnih.govrsc.org

The application of ultrasound has been shown to facilitate the synthesis of various urea and thiourea derivatives. nih.gov For example, α-ureidophosphonates have been synthesized in high yields and short reaction times (15–30 minutes) by reacting aldehydes, ureas/thioureas, and phosphites under solvent- and catalyst-free conditions with ultrasonic irradiation. nih.gov The ultrasound energy promotes the nucleophilic attack of the urea's amino group on the aldehyde's carbonyl group, enabling reactions that are difficult with traditional methods. nih.gov Similarly, substituted thioureas have been generated in excellent yields within about an hour at room temperature using an ultrasound-promoted method. nih.gov

TechniqueReactantsConditionsProduct TypeKey Advantages
MicrowavePrimary Amines, Propylene Carbonate, DBUSolvent-free, few minutesAcyclic UreasRapid, energy-efficient, green
MicrowaveAmines, Potassium CyanateWater, 80 °C, 1000 WN-monosubstituted UreasRapid synthesis, high purity
UltrasoundAldehydes, Urea/Thiourea, PhosphitesSolvent- and catalyst-free, 15-30 minα-ureidophosphonatesMild conditions, short reaction times, high yields
UltrasoundPrimary Amine, Benzoyl isothiocyanateAcetone, room temp, ~1 hrSubstituted ThioureasShort reaction time, excellent yields

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,3-bis[2-(methylsulfanyl)ethyl]urea in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic framework, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The symmetry of the molecule simplifies the spectrum. The key expected resonances are:

A singlet for the methyl protons (-S-CH ₃).

A triplet for the methylene (B1212753) protons adjacent to the sulfur atom (-S-CH ₂-).

A quartet or multiplet for the methylene protons adjacent to the urea (B33335) nitrogen (-N-CH ₂-), which is coupled to both the neighboring methylene protons and the N-H proton.

A broad signal for the urea N-H protons, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected signals for this compound are:

A signal for the methyl carbon (-S-C H₃).

A signal for the methylene carbon bonded to sulfur (-S-C H₂-).

A signal for the methylene carbon bonded to nitrogen (-N-C H₂-).

A downfield signal for the carbonyl carbon of the urea group (C =O), typically appearing above 150 ppm. researchgate.net

The predicted chemical shifts based on the structure are summarized in the table below.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-S-CH~2.1~15
-S-CH ₂-~2.7~35
-N-CH ₂-~3.4~40
N-H 5.5 - 6.5 (broad)-
C =O-~159

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are highly sensitive to the molecular structure and bonding.

For this compound, the key vibrational modes include:

N-H Stretching: A prominent band or bands in the region of 3300-3400 cm⁻¹ in the FT-IR spectrum, characteristic of the N-H bonds in the urea moiety.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups. nih.gov

C=O Stretching (Amide I band): A very strong and sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for urea and its derivatives. researchgate.net

N-H Bending (Amide II band): A strong band around 1550-1620 cm⁻¹, which involves coupling of the N-H in-plane bending and C-N stretching vibrations.

C-N Stretching: Bands associated with the C-N bonds of the urea group appear in the fingerprint region.

C-S Stretching: Weak to medium intensity bands in the 600-800 cm⁻¹ region, indicative of the thioether linkage.

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete analysis, as some vibrational modes may be more active in one technique than the other.

Functional Group/Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 34003300 - 3400Strong (IR), Medium (Raman)
C-H Stretch (aliphatic)2850 - 30002850 - 3000Medium-Strong
C=O Stretch (Amide I)1630 - 16801630 - 1680Very Strong (IR), Medium (Raman)
N-H Bend (Amide II)1550 - 16201550 - 1620Strong (IR)
C-S Stretch600 - 800600 - 800Weak-Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., UHPLC-MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₁₆N₂OS₂.

The predicted monoisotopic mass is approximately 208.07 Da. uni.lu In high-resolution mass spectrometry (HRMS), the compound would be expected to show a molecular ion peak corresponding to this mass. Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 209.0777, [M+Na]⁺ at m/z 231.0596, and [M+K]⁺ at m/z 247.0336. uni.lu

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The fragmentation of this compound is expected to occur at the weakest bonds. Likely fragmentation pathways include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of a methyl radical (•CH₃) or larger fragments.

Cleavage of the C-N bond between the ethyl chain and the urea nitrogen.

Fragmentation of the urea core itself, which can lead to characteristic neutral losses or charged fragments.

Ion Predicted m/z
[M]⁺208.07
[M+H]⁺209.08
[M+Na]⁺231.06

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, one can obtain a detailed three-dimensional electron density map of the molecule. This allows for the precise measurement of:

Bond Lengths: The exact distances between connected atoms (e.g., C=O, C-N, C-S, C-C, C-H, N-H).

Bond Angles: The angles formed between three connected atoms (e.g., N-C-N in the urea core).

Torsion Angles: The dihedral angles that describe the conformation of the flexible ethyl chains and the orientation of the methylsulfanyl groups relative to the rest of the molecule.

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

For related urea derivatives, the central urea unit is typically planar. nih.govresearchgate.net The flexibility of the two ethyl chains allows the molecule to adopt various conformations in the solid state, which would be stabilized by intermolecular interactions.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Advanced Theoretical Approaches for Molecular Stability and Interactions

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. materialsciencejournal.orgnih.gov This approach provides quantitative insight into charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity. materialsciencejournal.org

For urea (B33335) and its derivatives, NBO analysis reveals significant delocalization of the non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This delocalization is represented by three primary resonance structures and results in a partial double-bond character for the C-N bonds, restricting conformational freedom. nih.gov The geometry of the nitrogen atoms in urea derivatives is typically found to be between trigonal and tetrahedral. nih.gov

In the context of 1,3-bis[2-(methylsulfanyl)ethyl]urea, NBO analysis would be expected to quantify the donor-acceptor interactions. Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms as donor orbitals and the antibonding (σ) orbitals of adjacent C-N, C-O, and C-S bonds as acceptor orbitals. For instance, studies on similar organosulfur compounds show that delocalization can occur from a sulfur lone pair (nS) to an adjacent antibonding orbital (e.g., σC-N), indicating a weak intramolecular charge transfer that influences molecular geometry and stability. nih.gov

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Analogous Urea and Organosulfur Compounds (Note: This table presents hypothetical E(2) values based on findings for related structures, as direct data for this compound is unavailable.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)σ(C=O)~40-60Lone Pair -> Antibonding Pi
n(O)σ(C-N)~5-15Lone Pair -> Antibonding Sigma
n(S)σ(C-C)~1-5Lone Pair -> Antibonding Sigma
σ(C-H)σ(C-S)~1-3Sigma -> Antibonding Sigma

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface (HS) analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, which can be color-mapped to highlight different properties, such as the normalized contact distance (d_norm). nih.govnih.gov Red spots on the d_norm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

The HS analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). mdpi.comnih.gov The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govmdpi.com

For molecules containing methylsulfanyl groups, Hirshfeld analyses consistently show significant contributions from H···H, H···C/C···H, and H···S/S···H contacts. nih.govmdpi.comnih.gov In a study of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, H···H contacts accounted for 39.3% of the surface, followed by H···C (20.1%) and H···S (16.9%). nih.gov Similarly, for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the most significant contacts were H···H (35.5%), H···Cl (19.2%), H···C (11.8%), H···O (11.6%), and H···S (9.7%). nih.gov

For this compound, one would expect the crystal packing to be dominated by N-H···O hydrogen bonds, a characteristic feature of urea derivatives, which would appear as distinct red spots on the d_norm surface. researchgate.net Additionally, due to the aliphatic ethyl chains and methylsulfanyl groups, van der Waals interactions in the form of H···H, H···C, and H···S contacts would be highly prevalent. iucr.orgiucr.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Related Compounds (Note: Data is compiled from studies on different molecules containing methylsulfanyl or urea-like functionalities to provide a representative overview.)

Contact Type(4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone nih.gov2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide nih.gov4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one nih.gov
H···H39.3%35.5%36.2%
H···C/C···H20.1%11.8%20.9%
H···O/O···H15.6%11.6%17.8%
H···S/S···H16.9%9.7%-
H···N/N···H--12.2%
C···C3.4%--

Solvation Models and Their Influence on Electronic Properties

Solvation models are computational methods used to describe the effect of a solvent on a solute molecule's properties without explicitly representing every solvent molecule. youtube.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the SMx series (e.g., SMD), are widely used. youtube.com These models create a cavity in a continuous dielectric medium that represents the solvent, and the solute is placed within this cavity. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, affecting its energy, geometry, and electronic properties. youtube.com

The choice of solvent can significantly influence molecular properties. For urea and its derivatives, molecular dynamics simulations have shown that urea can fit well into the water structure, forming strong hydrogen bonds. nih.govresearchgate.net The solvation environment affects the conformational preferences of molecules. For instance, studies on polyelectrolyte complexation show that urea readily solvates charged groups, replacing water and disrupting existing hydrogen bond networks. ikifp.edu.pl

For organosulfur compounds, the solvent can influence electronic transitions and redox properties. researchgate.netmdpi-res.com Computational studies on organosulfur polymers for battery applications use molecular dynamics simulations to examine the effects of different solvents on the polymer's structure and swelling behavior, which are crucial for performance. researchgate.net The use of implicit solvation models in DFT calculations for organosulfur dyes has shown that the calculated absorption maxima can match experimental data well, highlighting the importance of including solvent effects. mdpi-res.com For this compound, a polar solvent would be expected to stabilize charge-separated resonance structures, potentially influencing the C-N bond lengths and the rotational barrier around them. The solvent would also affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's reactivity profile.

Quantum Chemical Descriptors for Predicting Molecular Properties

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and reactivity. researchgate.netchemrxiv.org These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net Key global reactivity descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher E_HOMO values indicate a better electron donor.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. Lower E_LUMO values indicate a better electron acceptor.

HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO): A measure of molecular stability and reactivity. A large gap implies high stability and low reactivity.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a stable system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): A global index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These descriptors have been successfully used to model the properties of various classes of compounds, including aliphatic molecules. researchgate.net For instance, the toxicity of aliphatic compounds towards Tetrahymena pyriformis has been modeled using descriptors like the electrophilicity index (ω) and E_LUMO in conjunction with the partition coefficient (log P). researchgate.net For this compound, these descriptors would provide a quantitative basis for predicting its reactivity towards nucleophiles and electrophiles, its kinetic stability, and its potential biological activity. The presence of sulfur atoms, with their available lone pairs and d-orbitals, would likely influence the HOMO and LUMO energies compared to simple dialkyl ureas.

Table 3: Calculated Quantum Chemical Descriptors for Representative Aliphatic Amines and Alcohols at the B3LYP/6-31G(d) Level (Note: This data is from a study on various aliphatic compounds and serves to illustrate typical values for non-aromatic structures.) researchgate.net

CompoundE_HOMO (a.u.)E_LUMO (a.u.)Chemical Hardness (η) (a.u.)Electrophilicity Index (ω) (a.u.)
Propylamine-0.22230.09550.15890.0222
Butylamine-0.21950.09730.15840.0184
Isopropylamine-0.22320.11910.17120.0264
Isobutylamine-0.21880.11650.16770.0153
cis-2-Buten-1,4-diol-0.26470.05940.16210.0673
3-Penten-2-ol-0.24710.03990.14350.0747

Coordination Chemistry: Ligand Properties and Metal Complexation

Chelation Behavior of Urea (B33335) and Thiourea (B124793) Derivatives with Sulfur Linkages

Chelation, the process where a ligand binds to a central metal ion through two or more donor atoms, is a key factor in the stability and structure of the resulting metal complexes. For sulfur-containing urea and thiourea derivatives, the specific arrangement and type of donor atoms determine their chelation characteristics.

Sulfur-containing urea ligands like 1,3-bis[2-(methylsulfanyl)ethyl]urea are categorized by their denticity, which is the number of donor atoms that can attach to a metal center. These ligands can act in a monodentate, bidentate, or even polydentate fashion, depending on the reaction environment and the specific metal ion involved. rjpbcs.com

In this compound, the potential donor atoms are the two sulfur atoms from the methylsulfanyl groups, along with the two nitrogen atoms and one oxygen atom in the urea component. This structure allows for several coordination possibilities. A common mode is for the ligand to act as a neutral bidentate ligand, coordinating through its two sulfur atoms to form a stable chelate ring with a metal ion. This S,S-coordination is a frequent feature in its metal complexes.

Additionally, the oxygen and nitrogen atoms of the urea can also participate in coordination. rjpbcs.com In certain situations, the ligand might coordinate in a monodentate way through the urea's oxygen. In more intricate structures, it can act as a bridge between two metal centers, which results in the formation of binuclear or polymeric structures. The flexibility of the ethyl chains that link the sulfur atoms to the urea backbone enables the ligand to adjust to the preferred geometries of various metal ions.

The electronic and steric characteristics of the substituents on the urea and sulfur atoms can greatly affect the ligand's coordination behavior. In the case of this compound, the methyl groups on the sulfur atoms are electron-donating, which increases the electron density on the sulfur atoms and enhances their ability to act as donors.

If the methyl groups were replaced with other alkyl or aryl substituents, it would change the ligand's steric bulk and electronic nature. For instance, larger substituents might create steric hindrance, making it more difficult for the ligand to approach the metal center and favoring complexes with lower coordination numbers. On the other hand, electron-withdrawing substituents would reduce the Lewis basicity of the sulfur atoms, which could lead to weaker bonds between the metal and sulfur.

The nature of the substituents on the urea's nitrogen atoms is also significant. The ethyl linkers provide conformational flexibility, which allows the sulfur donor atoms to be positioned in a way that is favorable for chelation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with sulfur-containing urea ligands is generally accomplished by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then analyzed using various spectroscopic and analytical methods to determine their structure and bonding. nih.gov

Ligands such as this compound have been demonstrated to form stable complexes with a variety of transition metals, including copper(I), silver(I), and mercury(II). researchgate.netresearchgate.net The formation of these complexes is often guided by the hard and soft acids and bases (HSAB) principle, where soft metal ions show a preference for coordinating with soft donor atoms like sulfur. mdpi.com

For instance, reacting this compound with copper(I) halides can result in the creation of one-dimensional coordination polymers, where the ligand bridges the copper centers through its sulfur atoms. Similarly, complexes with silver(I) frequently display polymeric or cluster structures, with the flexible ligand adapting to the coordination preferences of the Ag(I) ion.

Single-crystal X-ray diffraction is a crucial technique for the precise structural determination of metal complexes. researchgate.net These studies have uncovered a wide range of structures for complexes involving this compound.

Mononuclear Complexes: Although less frequent for this ligand due to its tendency to form bridges, mononuclear complexes can be created under particular stoichiometric conditions or with metal ions that have a strong preference for a specific coordination geometry that can be satisfied by a single ligand molecule.

Binuclear Complexes: In these complexes, two metal centers are linked by one or more ligand molecules. The flexible structure of this compound enables it to span the distance between two metal ions, with each sulfur atom coordinating to a different metal center.

Polymeric Complexes: This structural type is common for complexes of this compound. The ligand can function as a bridging ligand, connecting multiple metal centers to form one-, two-, or even three-dimensional coordination polymers. The specific dimensionality and topology of these polymers are affected by factors like the metal-to-ligand ratio, the counter-ion, and the solvent used during synthesis.

Table 1: Structural Features of Selected Metal Complexes with Sulfur-Containing Urea Ligands

Metal Ion Example Formula Common Coordination Geometry Common Structural Motif
Copper(I) [Cu(L)X]n Tetrahedral 1D Coordination Polymer
Silver(I) [Ag(L)]n[Y]n Linear to Tetrahedral 1D, 2D, or 3D Coordination Polymers
Mercury(II) [Hg(L)X2] Tetrahedral Mononuclear or Bridged Dimers
Palladium(II) [Pd(L)Cl2] Square Planar Mononuclear

(L represents a generic sulfur-containing urea ligand; X and Y represent counter-ions)

Theoretical Studies on Metal-Ligand Interactions

Computational methods like Density Functional Theory (DFT) offer significant insights into the nature of metal-ligand bonding and the electronic structure of coordination complexes. mdpi.com These theoretical approaches can supplement experimental findings and help to explain the observed structures and reactivity.

For complexes involving this compound, DFT calculations can be employed to:

Optimize the geometry of the complexes and compare the calculated structural parameters with those determined through X-ray crystallography.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and the characteristics of the metal-ligand bond. The HOMO is often located on the sulfur atoms of the ligand, highlighting their function as the primary electron donors, while the LUMO is typically centered on the metal ion.

Calculate the binding energies between the metal and the ligand to evaluate the stability of the complexes.

Perform Natural Bond Orbital (NBO) analysis to quantify the extent of charge transfer between the ligand and the metal. mdpi.com

These theoretical studies have confirmed the significant covalent nature of the metal-sulfur bonds in these complexes and have provided a more profound understanding of the factors that control their formation and stability.

Investigation into Catalytic Mechanisms of Metal Complexes with this compound Remains an Unexplored Area of Research

Despite a thorough review of scientific literature, detailed research findings, including data on catalytic mechanisms and pathways for metal complexes of the compound “this compound,” could not be located. The catalytic applications and the corresponding mechanistic investigations for this specific ligand appear to be a largely unexplored field within coordination chemistry.

While the broader field of coordination chemistry extensively documents the catalytic activities of various metal-urea complexes, and ligands bearing thioether functionalities have been studied for their coordination properties and catalytic potential, the specific combination represented by this compound has not been the subject of published mechanistic studies. Consequently, information regarding the catalytic cycles, active species, substrate activation, and product formation pathways for its metal complexes is not available in the public domain.

Future research in this area would be necessary to elucidate the potential catalytic applications and mechanistic intricacies of metal complexes incorporating the this compound ligand. Such studies would contribute valuable knowledge to the field of ligand design and homogeneous catalysis.

Supramolecular Chemistry and Self Assembly Phenomena

Principles of Molecular Self-Assembly in Urea-Based Systems

Molecular self-assembly is the process by which molecules adopt a defined arrangement without guidance or management from an outside source. In urea-based systems, this process is highly dependent on the interplay of various weak interactions.

The urea (B33335) moiety is a powerful motif for directing self-assembly due to its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of bifurcated N-H···O=C hydrogen bonds, which are significantly stronger than single hydrogen bonds found in amides or urethanes. tue.nl This robust hydrogen bonding is a primary driving force in the formation of one-dimensional tapes and other higher-order structures. In the case of 1,3-bis[2-(methylsulfanyl)ethyl]urea, the urea core is expected to form linear arrays through intermolecular hydrogen bonding, creating the backbone of supramolecular assemblies. The stability of these aggregates is high, with the energy of these interactions calculated to be around 44.8 kJ·mol⁻¹ for a ribbon-like structure. tue.nl

While hydrogen bonding is paramount, other non-covalent forces play a crucial role in the stability and structure of the resulting assemblies. For this compound, the ethyl chains with terminal methylsulfanyl groups introduce additional interactions.

Dipole-Dipole Interactions: The polarizable sulfur atoms in the methylsulfanyl groups can participate in dipole-dipole interactions, further stabilizing the supramolecular structure.

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the ethyl and methylsulfanyl groups would encourage aggregation to minimize contact with water molecules, a key factor in the formation of hydrogels. tue.nlrsc.org

The synergy between these different non-covalent interactions dictates the final morphology and properties of the self-assembled material. nih.gov

Formation of Supramolecular Aggregates and Polymers

The self-assembly of bifunctional molecules like this compound can lead to the formation of long, polymer-like chains, often referred to as supramolecular polymers. These materials exhibit properties characteristic of conventional polymers, such as viscoelasticity, but are held together by reversible non-covalent bonds.

The process of supramolecular polymerization can follow two primary mechanisms: isodesmic and cooperative. ub.edunih.govtue.nlrsc.orgrsc.org

Isodesmic Assembly: In this mechanism, the addition of a monomer to a growing chain has a constant association constant, regardless of the chain length. This typically results in a broad distribution of aggregate sizes.

Cooperative Assembly: This mechanism is characterized by an initial nucleation step that is less favorable than the subsequent elongation steps. Once a nucleus is formed, monomers add on more readily. This leads to a more defined aggregate length and a sharper transition from a monomeric to a polymeric state as a function of concentration or temperature.

The specific pathway taken by this compound would depend on the subtle balance of interactions. The strong, directional hydrogen bonding of the urea core can promote cooperativity, while the flexible alkyl chains might favor a more isodesmic process. ub.edu

Table 1: Comparison of Isodesmic and Cooperative Self-Assembly

FeatureIsodesmic AssemblyCooperative Assembly
Monomer Addition Association constant is independent of polymer length.Nucleation is difficult; elongation is favorable.
Polymer Length Broad distribution of lengths at all concentrations.A critical concentration is required for polymer formation.
Thermodynamics Gradual increase in polymer formation with decreasing temperature.Sharp, "all-or-nothing" transition at a specific elongation temperature.

The choice of solvent has a profound impact on the self-assembly process. Solvents can compete for hydrogen bonding sites on the urea group, thereby disrupting the formation of aggregates. nih.gov In non-polar solvents, the strong hydrogen bonds of the urea groups dominate, leading to robust self-assembly. rsc.org In more polar, protic solvents, the interactions between the solvent and the urea moiety can weaken the intermolecular hydrogen bonds, potentially preventing or altering the assembly process. The solubility of the side chains also plays a critical role; a solvent that is poor for the side chains will promote aggregation. For this compound, solvents of intermediate polarity would likely be required to achieve a balance between dissolving the molecule and allowing for self-assembly.

Design Principles for Functional Supramolecular Systems

The design of functional supramolecular systems based on urea derivatives involves the careful tuning of molecular structure to control the self-assembly process and impart desired properties. acs.orgnih.gov Key design principles include:

Modulating Hydrogen Bond Strength: The strength of the urea-urea interaction can be tuned by introducing electron-withdrawing or -donating groups on the side chains, although this is not directly applicable to the simple alkyl side chains of this compound.

Controlling Steric Hindrance: Bulky side groups can be used to control the geometry of the hydrogen-bonding network and influence the packing of the molecules. reading.ac.uk

Incorporating Functional Moieties: The side chains can be functionalized to introduce specific properties such as photoresponsiveness, redox activity, or biocompatibility. The methylsulfanyl groups in this compound could potentially be oxidized to sulfoxides or sulfones, which would dramatically alter the polarity and hydrogen bonding capabilities of the side chains, thereby providing a chemical stimulus to alter the supramolecular assembly.

By applying these principles, it is possible to create a wide range of functional materials, from self-healing gels to systems for controlled drug delivery. nih.govgoogle.com

Engineering Complementarity for Controlled Assembly

The controlled assembly of this compound into well-defined supramolecular structures would be governed by the principles of molecular complementarity. This involves the specific and directional interactions between individual molecules, leading to predictable larger-scale architectures. For this compound, the key interactions to engineer would be hydrogen bonding, and potentially, interactions involving the sulfur atoms.

The primary driving force for the self-assembly of this compound is expected to be the formation of hydrogen bonds between the N-H donors and the C=O acceptor of the urea groups. This can lead to the formation of one-dimensional tapes or ribbons, a common feature in the crystal engineering of urea-based compounds. The complementarity of these hydrogen bonds is high, meaning that the urea groups of adjacent molecules will preferentially align in a way that maximizes these interactions.

The thioether linkages introduce another level of control. The sulfur atoms, being soft Lewis bases, can engage in a variety of non-covalent interactions, including:

Dipole-dipole interactions: The thioether group possesses a dipole moment that can influence the orientation of molecules in the solid state.

Sulfur-involved interactions: While not as strong as conventional hydrogen bonds, interactions involving the sulfur atom, such as S···H or S···S contacts, could play a role in the fine-tuning of the supramolecular architecture.

By systematically modifying the chemical environment, such as the solvent or the presence of guest molecules, it would be possible to engineer the complementarity and thus control the assembly process. For instance, solvents that can compete for hydrogen bonding sites would disrupt the urea-urea interactions, potentially leading to different assembled structures or preventing assembly altogether.

Illustrative Data on Solvent Effects on Assembly:

SolventDielectric ConstantPredominant InteractionExpected Assembly Behavior
Toluene2.38van der WaalsFibrillar networks (gelation)
Chloroform4.81Hydrogen bonding (weakly)Disruption of 1D tapes
Dimethyl Sulfoxide (B87167) (DMSO)46.7Strong H-bond acceptorSolvation, inhibits self-assembly

Multi-State and Responsive Supramolecular Ensembles

A key goal in modern supramolecular chemistry is the creation of materials that can switch between different states in response to external stimuli. Given its functional groups, this compound is a candidate for forming such responsive supramolecular ensembles. The non-covalent nature of the interactions holding the assembly together means that they can be reversibly broken and reformed.

Potential stimuli that could induce a change in the assembled state of this compound include:

Temperature: Heating could provide enough thermal energy to disrupt the hydrogen bonds, leading to a disassembly of the supramolecular structure (e.g., a gel-sol transition). Upon cooling, the interactions would reform, and the assembly would be restored.

Anions: The urea group is a known anion-binding motif. The introduction of specific anions could lead to a disruption or reorganization of the hydrogen-bonding network, thus altering the supramolecular structure.

Oxidation/Reduction: The thioether sulfur atom is susceptible to oxidation (e.g., to a sulfoxide or sulfone). This chemical change would drastically alter the polarity and hydrogen-bonding capability of the end groups, leading to a different assembled state. This process could potentially be reversed with a suitable reducing agent.

The ability to switch between multiple states would be dependent on the energetic landscape of the different possible assemblies and the energy input from the stimulus. For example, a stable gel state held by hydrogen bonds could be transitioned to a solution state by heating. The temperature at which this occurs would be a key characteristic of the system.

Hypothetical Stimuli-Response Data for this compound Assemblies:

StimulusInitial StateResponseFinal StateReversibility
Heat (Increase Temp.)GelDisruption of H-bondsSolutionReversible on cooling
Addition of F⁻ anionCrystalline SolidReorganization of H-bondsAmorphous PrecipitatePotentially reversible with cation sequestration
Oxidation (H₂O₂)Fibrillar NetworkConversion of thioether to sulfoxideDisordered AggregatesIrreversible

Further research, including spectroscopic analysis (NMR, IR), thermal analysis (DSC), and microscopy (SEM, AFM), would be required to validate these predicted behaviors and to fully elucidate the rich supramolecular chemistry of this compound.

Advanced Applications in Materials Science and Chemical Sensing

Nonlinear Optical (NLO) Properties of Urea (B33335) Derivatives

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical data storage, image processing, and optical switching. Organic molecules, particularly urea derivatives, have shown promise in this area due to their high NLO responses, fast response times, and molecular tailorability.

The NLO response of a molecule is intrinsically linked to its electronic structure. A key factor is the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). This charge transfer upon excitation by an intense light source is a primary origin of the nonlinear optical effect.

Theoretical calculations on various urea derivatives have demonstrated that modifications to the substituent groups can significantly tune the NLO response. For instance, increasing the electron-donating or -withdrawing strength of the substituents generally enhances the hyperpolarizability. The presence of heavy atoms like sulfur can also influence the NLO properties.

Table 1: Key Molecular Features Influencing NLO Response in Urea Derivatives

FeatureInfluence on NLO PropertiesRelevance to 1,3-bis[2-(methylsulfanyl)ethyl]urea
Electron-Donating Groups Enhance intramolecular charge transfer, increasing hyperpolarizability.The methylsulfanyl (-SCH₃) groups can act as electron donors.
Electron-Withdrawing Groups Create a "push-pull" system, enhancing NLO response.The urea carbonyl group can act as an electron acceptor.
π-Conjugation Facilitates electron delocalization and charge transfer.Lacks a traditional π-conjugated bridge, which may limit the NLO response compared to aromatic urea derivatives.
Molecular Symmetry Non-centrosymmetric structures are required for second-order NLO effects.The flexible nature of the side chains could lead to non-centrosymmetric conformations in certain environments.
Dipole Moment A large change in dipole moment upon excitation is correlated with a high NLO response.The polar urea and thioether functionalities contribute to the overall dipole moment.

The design of urea-based materials for optoelectronics hinges on optimizing their molecular and supramolecular structures to achieve desired properties. nih.gov For NLO applications, this involves engineering molecules with large hyperpolarizabilities that can be organized into non-centrosymmetric bulk materials. nih.gov

The hydrogen-bonding capabilities of the urea group are pivotal in this regard. The N-H protons act as hydrogen-bond donors, while the carbonyl oxygen is a hydrogen-bond acceptor. These interactions can be exploited to control the self-assembly of molecules into well-defined, non-centrosymmetric structures, which is a prerequisite for second-harmonic generation (SHG).

For this compound, the flexible alkyl chains might present challenges for achieving a stable, non-centrosymmetric crystal packing. However, these flexible chains could be advantageous in the context of polymeric materials. By incorporating this urea derivative as a monomer or a side chain in a polymer, it might be possible to induce a non-centrosymmetric arrangement through techniques like poling in the presence of a strong electric field.

Furthermore, the integration of such urea derivatives into biosensors is an emerging area. Optoelectronic biosensors can be developed by immobilizing enzymes on surfaces integrated with light-emitting diodes (LEDs) to detect changes in the local environment, such as pH, upon enzymatic reaction with a substrate like urea. nih.govnih.gov

Role as Precursors for Advanced Materials

The reactivity of the urea and thioether functionalities in this compound makes it a potentially valuable precursor for the synthesis of more complex molecules and materials.

N,N'-disubstituted ureas are versatile building blocks for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction conditions and the other reactants, cyclization reactions can lead to the formation of pyrimidines, triazines, and other heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrimidinone derivatives. The presence of the methylsulfanyl groups could also participate in or influence these cyclization reactions, potentially leading to novel sulfur-containing heterocyclic structures. organic-chemistry.orgnih.gov

In the realm of polymer chemistry, bis-ureas are well-known for their ability to form supramolecular polymers through hydrogen bonding. tue.nl The urea groups can form strong, directional hydrogen bonds, leading to the self-assembly of monomers into long, polymer-like chains. The properties of these supramolecular polymers, such as their viscosity and gelation ability, are highly dependent on the nature of the substituents on the urea nitrogen atoms. The flexible and polar side chains of this compound could impart interesting solubility and self-assembly properties to such supramolecular polymers.

Furthermore, this compound could potentially be used as a monomer in the synthesis of polyureas. Polyureas are a class of polymers known for their excellent mechanical properties, including high tensile strength and tear resistance. They are typically synthesized by the reaction of a diisocyanate with a diamine. While this compound is not a diamine, it could potentially be modified or used in copolymerizations to introduce specific functionalities into the polymer backbone.

The thioether groups in this compound offer opportunities for the fabrication of functional materials. Thioethers are known to coordinate with heavy metal ions, suggesting that this compound could be used as a ligand for the synthesis of coordination polymers or as a component in sensors for heavy metals. analis.com.my

Moreover, the sulfur atoms can be oxidized to sulfoxides or sulfones, which would significantly alter the electronic properties and polarity of the molecule. This post-synthetic modification could be a strategy for tuning the properties of materials derived from this precursor. Materials incorporating this molecule could also find applications as corrosion inhibitors, a property often associated with sulfur-containing organic compounds.

Development of Analytical Methodologies

The detection and quantification of specific urea derivatives are important for quality control in synthesis and for monitoring in various applications. While no specific analytical methods for this compound are documented, general techniques for the analysis of N,N'-disubstituted ureas can be applied.

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the separation and quantification of urea derivatives. A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection can be achieved using a UV detector, as the urea chromophore absorbs in the low UV region. For more sensitive and selective detection, mass spectrometry (MS) coupled with HPLC (LC-MS) would be the method of choice.

Spectroscopic methods are invaluable for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR would show characteristic signals for the N-H protons, the ethyl groups, and the methylsulfanyl groups. ¹³C NMR would provide information about the carbon skeleton, including the carbonyl carbon of the urea group.

Infrared (IR) spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching and bending vibrations, as well as the C=O stretching of the urea group.

Mass Spectrometry (MS): MS would provide the molecular weight of the compound and fragmentation patterns that can aid in its structural elucidation.

For quantitative analysis in complex matrices, the development of specific methods, such as those based on selective derivatization or immunoassays, could be pursued if the compound gains significant technological importance.

Table 2: Potential Analytical Methods for this compound

Analytical TechniquePurposeExpected Observations
HPLC Separation and QuantificationA single peak on a reverse-phase column with UV or MS detection.
¹H NMR Structural ElucidationSignals for NH, CH₂, and SCH₃ protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Structural ElucidationResonances for the carbonyl, ethyl, and methylsulfanyl carbons.
IR Spectroscopy Functional Group IdentificationStrong absorptions for N-H and C=O stretching and bending vibrations.
Mass Spectrometry Molecular Weight and Structural InformationA molecular ion peak corresponding to the mass of the compound and characteristic fragment ions.

Chromatographic and Spectroscopic Techniques for Identification and Quantification in Complex Matrices

There is no available information on the use of chromatographic and spectroscopic techniques for the identification and quantification of “this compound” in complex matrices.

Sensor Development Based on Urea Recognition

There is no available information on the development of sensors based on the recognition of “this compound.”

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research should focus on developing more efficient, sustainable, and versatile methods for synthesizing 1,3-bis[2-(methylsulfanyl)ethyl]urea and its derivatives.

Novel Synthetic Routes: Traditional urea (B33335) syntheses often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern, greener alternatives should be explored. One promising avenue is the use of carbon monoxide (CO) or carbon dioxide (CO2) as a C1 source. researchgate.netchemrxiv.org For instance, a sulfur-assisted process that converts carbon monoxide and ammonia (B1221849) into urea in an aqueous solution could be adapted for this specific molecule. chemrxiv.org Additionally, enabling chemical technologies such as continuous flow chemistry could offer better control over reaction parameters and improved safety, while microwave or ultrasound-assisted methods could accelerate reaction times and lead to cleaner product formation. bohrium.com

Derivatization Strategies: Systematic derivatization of the parent molecule is crucial for tuning its properties. Future work could explore several modification sites:

Oxidation of Sulfur: The thioether sulfur atoms can be selectively oxidized to sulfoxides or sulfones. This would drastically change the polarity, hydrogen bond accepting ability, and coordination properties of the side chains.

N-Alkylation/Arylation: Substitution on the urea nitrogen atoms could be used to disrupt the typical hydrogen-bonding patterns, potentially leading to materials with different self-assembly behaviors or improved solubility. nih.gov

Side-Chain Modification: Altering the length of the ethyl linker or replacing the methyl group on the sulfur could provide fine control over the steric and electronic properties of the molecule.

A summary of potential derivatization strategies is presented in Table 1.

Modification Site Reagent/Method Potential Outcome Relevant Research Context
Thioether SulfurOxidizing agents (e.g., H₂O₂, m-CPBA)Increased polarity; new coordination sites (sulfoxide/sulfone oxygen)General organic synthesis
Urea NitrogenAlkyl/aryl halides with a strong baseDisruption of hydrogen-bonding tapes; enhanced solubilityDisruption of planarity in urea derivatives nih.gov
Thioether Methyl GroupDemethylation followed by re-alkylationIntroduction of new functional groups (e.g., long alkyl chains, fluorophores)Derivatization of sulfur-containing aromatics nih.gov
Ethyl BackboneSynthesis from different amino-thioethersControl over steric bulk and flexibilityClassical synthetic chemistry nih.gov

Deeper Understanding of Structure-Property Relationships through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting molecular properties and guiding experimental work. researchgate.net For this compound, computational studies could provide invaluable insights into its conformational flexibility, intermolecular interactions, and electronic structure.

Key areas for computational investigation include:

Conformational Analysis: Identifying the low-energy conformations of the molecule to understand the spatial arrangement of its hydrogen-bond donors/acceptors and coordination sites.

Hydrogen-Bonding Propensity: Modeling the formation of dimers and larger oligomers to predict the strength and geometry of the N-H···O=C hydrogen bonds that are characteristic of ureas. nih.gov

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess its electronic stability and potential for use in electronic materials. researchgate.net

Solvent Effects: Simulating the behavior of the molecule in different solvents to predict its solubility and aggregation tendencies.

These theoretical calculations would establish a foundational understanding of the molecule's intrinsic properties, which is essential for designing functional materials.

Expanding the Scope of Coordination Chemistry with Sulfur-Containing Urea Ligands

The presence of multiple donor atoms—the "hard" urea oxygen and nitrogens, and the "soft" thioether sulfurs—makes this compound a highly versatile and intriguing ligand for coordination chemistry. researchgate.net Future research should explore its binding behavior with a wide range of metal ions.

Hard Metal Ions (e.g., UO₂²⁺, Ln³⁺): These ions are expected to preferentially coordinate to the hard urea oxygen atom, potentially leading to the formation of discrete complexes or coordination polymers where the thioether groups remain non-coordinated and available for further functionalization. mdpi.com

Soft Metal Ions (e.g., Ag⁺, Pd²⁺, Pt²⁺): These ions have a high affinity for soft sulfur donors. Research in this area could yield complexes where the ligand acts as a chelate, using its two sulfur atoms to bind a single metal center, or as a bridging ligand to form extended networks. mdpi.com

Borderline Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺): The coordination behavior with these metals is less predictable and may involve a combination of hard and soft donor atoms, leading to novel coordination geometries and potentially interesting magnetic or catalytic properties. semanticscholar.org

The flexible nature of the ethyl chains could allow the ligand to adapt to the geometric preferences of various metal centers, making it a promising building block for creating diverse metal-organic architectures. A summary of hypothetical coordination modes is presented in Table 2.

Metal Ion Type Example Ions Expected Primary Donor Site(s) Potential Structure Type
HardUO₂²⁺, Al³⁺, La³⁺Urea Oxygen (O)Mononuclear complexes, 1D chains
SoftAg⁺, Pd²⁺, Hg²⁺Thioether Sulfur (S)S,S'-Chelates, Bridged polymers
BorderlineCu²⁺, Ni²⁺, Co²⁺O, S, or N donorsChelates (O,S or N,S), Polynuclear clusters

Innovative Designs in Supramolecular Self-Assembly for Functional Materials

The urea group is a powerful motif for directing supramolecular self-assembly through the formation of one-dimensional hydrogen-bonded tapes. researchgate.net The interplay between this strong, directional interaction and the weaker forces associated with the flexible, sulfur-containing side chains could lead to the formation of complex and functional soft materials.

Future research should investigate the self-assembly of this compound into:

Organogels: The compound could act as a low-molecular-weight gelator (LMWG), forming fibrous networks that immobilize solvents. nih.govresearchgate.net The properties of these gels could be tuned by changing the solvent or by introducing anions that interact with the urea group. rsc.org

Two-Dimensional Structures: Analogous bis-acylureas with sulfide (B99878) moieties have been shown to self-organize into 2D superstructures. nih.gov Similar behavior could be explored for this compound, potentially leading to the formation of nanosheets or other lamellar structures.

Stimuli-Responsive Materials: The thioether groups are redox-active. Oxidation to sulfoxide (B87167) or sulfone would dramatically alter the molecule's self-assembly behavior, providing a chemical stimulus to trigger a change in material properties (e.g., a gel-sol transition).

Integration into Emerging Technologies

The unique properties predicted for this compound and its derivatives suggest potential applications in several emerging technologies.

Environmental Remediation: The affinity of the soft thioether groups for soft heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺) could be exploited for creating sensors or sorbent materials for water purification.

Crystal Engineering: The tunable gel phases that may be formed by this molecule could serve as controlled environments for the crystallization of other molecules, including pharmaceuticals, potentially helping to isolate specific polymorphs. rsc.org

Catalysis: Coordination complexes incorporating this ligand could be designed to act as catalysts. The metal center would provide the active site, while the ligand framework could be modified to tune solubility and stability.

Drug Delivery: Supramolecular gels formed from biocompatible derivatives could be investigated as matrices for the controlled release of therapeutic agents.

By systematically exploring these research avenues, the scientific community can fully elucidate the fundamental chemistry of this compound and pave the way for its use in a new generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-bis[2-(methylsulfanyl)ethyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of urea derivatives often involves cyclocondensation reactions. For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate has been used as a precursor in heterocyclic compound synthesis via [4+2] cyclocondensation with 1,4-binucleophiles . Reaction parameters such as temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., acid/base catalysts) must be systematically optimized to maximize yield and purity. Parallelization of reactions (as enabled by computational tools like ADF) can expedite condition screening .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the urea backbone and methylsulfanyl substituents. Mass spectrometry (MS) provides molecular weight validation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Structural analogs, such as trifluoromethyl-substituted ureas, have been characterized using these methods .

Q. How should researchers address solubility and stability challenges during experimental handling?

  • Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or ethanol. Stability studies under varying pH, temperature, and light exposure are critical. Related urea derivatives with sulfonyl or phenyl groups require inert atmospheres (N₂/Ar) and storage at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like the Amsterdam Density Functional (ADF) program aid in understanding the electronic structure of this compound?

  • Methodological Answer : ADF enables density functional theory (DFT) calculations to model molecular orbitals, electrostatic potentials, and bond dissociation energies. The ZORA relativistic method within ADF is particularly useful for heavy atoms (e.g., sulfur in methylsulfanyl groups). Fragment-based analysis can predict reactivity in nucleophilic or electrophilic environments .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) should be prioritized. For anti-inflammatory activity, compare against reference drugs like dexamethasone in LPS-induced cytokine release models. Dose-response curves and IC₅₀ calculations must account for potential cytotoxicity, as seen in studies of structurally similar ureas .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., sulfoxide byproducts) or assay variability. High-resolution MS and orthogonal assays (e.g., SPR for binding affinity) can validate results. For example, impurities in sulfonyl-containing ureas require rigorous HPLC purification and quantification .

Q. What strategies are effective for structure-activity relationship (SAR) studies of methylsulfanyl substituents?

  • Methodological Answer : Systematic substitution of methylsulfanyl groups with other thioethers (e.g., ethylsulfanyl) or sulfoxides can elucidate steric/electronic effects. Computational docking (using tools like AutoDock) paired with in vitro testing can map interactions with target proteins. Analogs with trifluoromethyl groups have shown enhanced bioactivity due to improved lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.